molecular formula C8H11ClN2O B1486293 5,6,7,8-Tetrahydro[1,6]naphthyridin-4-ol hydrochloride CAS No. 2203717-10-4

5,6,7,8-Tetrahydro[1,6]naphthyridin-4-ol hydrochloride

Cat. No.: B1486293
CAS No.: 2203717-10-4
M. Wt: 186.64 g/mol
InChI Key: KZHKBYYWZFDKSD-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro[1,6]naphthyridin-4-ol hydrochloride is a chemical compound with the molecular formula C8H12Cl2N2O . It has an average mass of 223.100 Da and a monoisotopic mass of 222.032669 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms .


Physical and Chemical Properties Analysis

This compound is a dihydrochloride salt with a molecular formula of C8H12Cl2N2O . It has an average mass of 223.100 Da and a monoisotopic mass of 222.032669 Da .

Future Directions

The future directions for research on 5,6,7,8-Tetrahydro[1,6]naphthyridin-4-ol hydrochloride and related compounds could involve further exploration of their pharmacological activities. Given the wide range of activities exhibited by 1,6-naphthyridines, there may be potential for the development of new therapeutic agents .

Properties

IUPAC Name

5,6,7,8-tetrahydro-1H-1,6-naphthyridin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c11-8-2-4-10-7-1-3-9-5-6(7)8;/h2,4,9H,1,3,5H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHKBYYWZFDKSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC=CC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7,8-Tetrahydro[1,6]naphthyridin-4-ol hydrochloride
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5,6,7,8-Tetrahydro[1,6]naphthyridin-4-ol hydrochloride
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5,6,7,8-Tetrahydro[1,6]naphthyridin-4-ol hydrochloride
Reactant of Route 4
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Reactant of Route 5
5,6,7,8-Tetrahydro[1,6]naphthyridin-4-ol hydrochloride
Reactant of Route 6
5,6,7,8-Tetrahydro[1,6]naphthyridin-4-ol hydrochloride

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